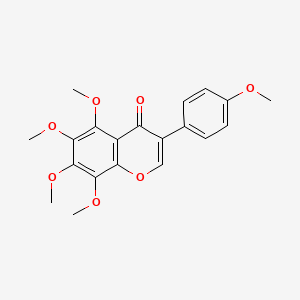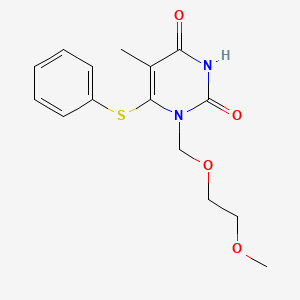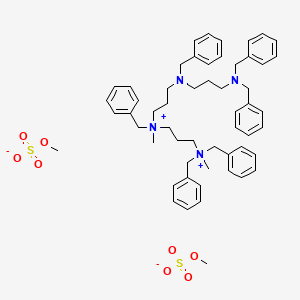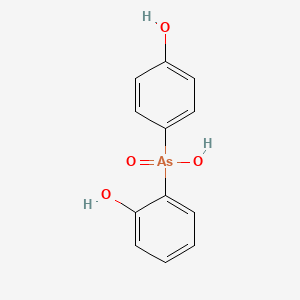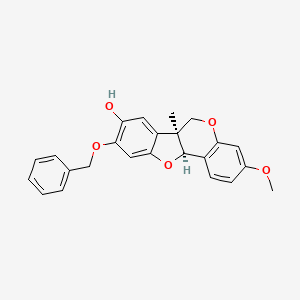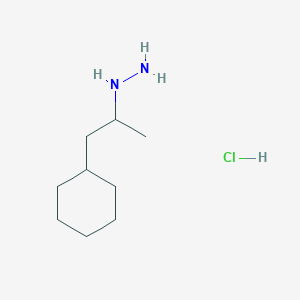
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H21ClN2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride typically involves the reaction of cyclohexylmethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows: [ \text{Cyclohexylmethyl ketone} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes and other biomolecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexyl-2-(1-phenylcyclohexyl)hydrazine hydrochloride:
Cyclohexylhydrazine hydrochloride: A simpler hydrazine derivative with only a cyclohexyl group attached to the hydrazine moiety.
Uniqueness
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of cyclohexyl and hydrazine groups makes it a versatile compound in both synthetic and research contexts.
Eigenschaften
CAS-Nummer |
52644-05-0 |
|---|---|
Molekularformel |
C9H21ClN2 |
Molekulargewicht |
192.73 g/mol |
IUPAC-Name |
1-cyclohexylpropan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h8-9,11H,2-7,10H2,1H3;1H |
InChI-Schlüssel |
WLBNNPDYTYDCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCCC1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


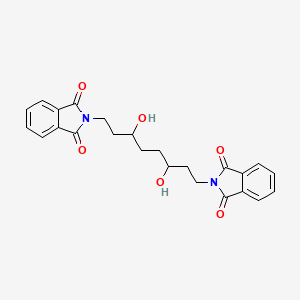
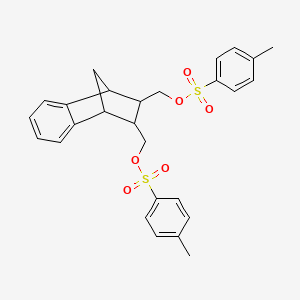
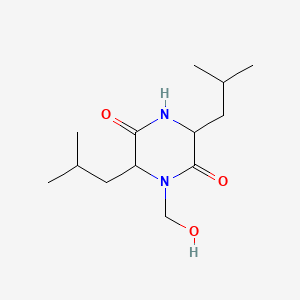
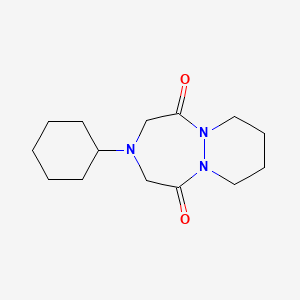
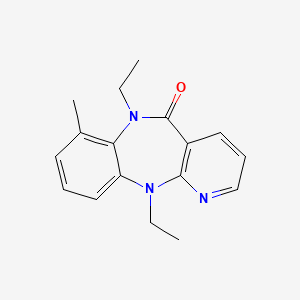
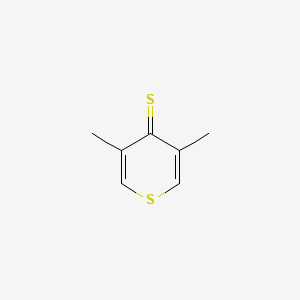

![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
